molecular formula C13H19N3O3S B7577279 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid

3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid

Cat. No. B7577279
M. Wt: 297.38 g/mol
InChI Key: JINYSSYGKLYJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid, also known as TTP488, is a small molecule drug that has garnered interest in the scientific community due to its potential therapeutic applications. TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), a protein that has been implicated in a variety of diseases including Alzheimer's disease, diabetes, and cancer. In

Mechanism of Action

3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid is a selective antagonist of RAGE, a protein that plays a role in inflammation, oxidative stress, and cell survival. RAGE is overexpressed in various diseases, including Alzheimer's disease, diabetes, and cancer. By blocking RAGE, 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid can reduce inflammation, oxidative stress, and cell death, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has been shown to have various biochemical and physiological effects. In Alzheimer's disease, 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has been shown to reduce levels of pro-inflammatory cytokines and oxidative stress markers in the brain. In diabetes, 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels. In cancer, 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has been shown to inhibit tumor growth and metastasis by reducing angiogenesis and inducing apoptosis.

Advantages and Limitations for Lab Experiments

3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It is also selective for RAGE, which allows for specific targeting of the protein. However, 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has some limitations. It has low solubility in water, which can affect its bioavailability and limit its use in certain experiments. It also has potential off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid. One area of interest is the development of more potent and selective RAGE antagonists. Another area of interest is the exploration of 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid's potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, more studies are needed to fully understand the mechanism of action of 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid and its potential off-target effects.

Synthesis Methods

The synthesis of 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid involves several steps. The first step involves the synthesis of 1-(1,3-thiazol-4-ylmethyl)piperidine-3-carboxylic acid, which is then coupled with 3-bromopropanoic acid to form 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid. The final product is obtained through a purification process using chromatography. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification steps.

Scientific Research Applications

3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has been studied extensively for its potential therapeutic applications in various diseases. In Alzheimer's disease, 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has been shown to reduce amyloid-beta-induced neuroinflammation and improve cognitive function in animal models. In diabetes, 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has been shown to reduce insulin resistance and improve glucose tolerance in animal models. In cancer, 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has been shown to inhibit tumor growth and metastasis in animal models.

properties

IUPAC Name

3-[1-(1,3-thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c17-12(18)4-3-10-2-1-5-16(7-10)13(19)14-6-11-8-20-9-15-11/h8-10H,1-7H2,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINYSSYGKLYJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CSC=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid

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